
Linuron
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Linuron is synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with methyl isocyanate to form the intermediate 3,4-dichlorophenylurea. This intermediate is then methylated using dimethyl sulfate to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as:
Reaction of 3,4-dichloroaniline with methyl isocyanate: This step is carried out under controlled temperature and pressure conditions to ensure complete conversion.
Methylation of the intermediate: Dimethyl sulfate is used as the methylating agent, and the reaction is conducted in the presence of a base to neutralize the by-products.
Chemical Reactions Analysis
Types of Reactions: Linuron undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of desmethylated this compound and other related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: 3,4-dichloroaniline, N,O-dimethylhydroxylamine
Reduction: Desmethylated this compound
Substitution: Various this compound derivatives
Scientific Research Applications
Agricultural Applications
Linuron is primarily employed as a herbicide in various crops due to its broad-spectrum efficacy. Its applications include:
- Crop Protection : this compound is registered for use in a range of crops including carrots, potatoes, onions, parsnips, coriander, cereals, maize, soybeans, and sweet corn. It is particularly noted for its ability to be applied over crops with minimal damage .
- Weed Control : The herbicide effectively controls several weed species such as lambsquarter, purslane, carpetweed, and morning glory. Its long soil residual activity allows for extended weed control throughout the growing season with a single application .
- Transgenerational Effects : Recent studies have indicated that this compound exposure can lead to transgenerational epigenetic changes in organisms. For instance, research on frogs exposed to this compound showed alterations in spermatogenesis and metabolic processes across generations . This raises concerns about the long-term ecological impacts of this compound on wildlife.
Ecotoxicological Concerns
While this compound has proven effective in agricultural settings, it poses significant risks to human health and the environment:
- Health Risks : this compound has been classified as a highly hazardous pesticide due to its potential endocrine-disrupting effects. Studies have shown that it can affect testosterone and thyroid hormone functions, leading to developmental issues in aquatic organisms .
- Aquatic Toxicity : Research indicates that this compound exposure can lead to toxic effects in aquatic species such as fish. For example, studies on zebrafish embryos revealed that this compound exposure resulted in morphological deformities and impaired locomotor activity . The compound was found to disrupt oxidative respiration and neurotransmitter biosynthesis during early development stages.
Regulatory Framework
The use of this compound is subject to regulatory scrutiny due to its potential health risks:
- EPA Assessments : The U.S. Environmental Protection Agency has conducted extensive evaluations of this compound's toxicity and environmental impact. Findings indicate that while this compound has low acute toxicity levels for humans, chronic exposure may lead to significant health risks including potential carcinogenic effects .
- Water Quality Guidelines : In Canada, guidelines have been established for the protection of agricultural water uses concerning this compound concentrations. The recommended guideline value for irrigation water is set at 0.071 µg·L⁻¹ to mitigate risks associated with its use .
Summary of Findings
The following table summarizes key findings related to this compound's applications and associated risks:
Aspect | Details |
---|---|
Primary Use | Herbicide for various crops (carrots, potatoes, etc.) |
Weed Control Efficacy | Effective against broad-spectrum weeds; long soil residual activity |
Health Risks | Potential endocrine disruptor; linked to reproductive and developmental issues |
Aquatic Toxicity | Causes deformities and neurotoxic effects in fish |
Regulatory Status | Classified as highly hazardous; subject to strict EPA guidelines |
Mechanism of Action
Linuron exerts its herbicidal effects by inhibiting photosystem II, a crucial component of the photosynthetic electron transport chain in plants. This inhibition disrupts the normal flow of electrons, leading to the accumulation of reactive oxygen species and ultimately causing cell death . In animals, this compound acts as an androgen receptor antagonist, interfering with hormone signaling and leading to reproductive toxicity .
Comparison with Similar Compounds
Monolinuron: Shares structural similarities with this compound but differs in its specific uses and degradation pathways.
This compound’s unique combination of chemical properties and biological activities makes it a valuable tool in both agricultural and scientific research contexts.
Biological Activity
Linuron, a phenylurea herbicide widely used in agriculture, has garnered attention for its biological activity, particularly its endocrine-disrupting properties. This article delves into the compound's mechanisms of action, toxicity, and effects on various biological systems based on diverse research findings.
This compound primarily acts as an androgen receptor antagonist . In vitro studies have demonstrated that this compound competes with androgens for binding to androgen receptors (AR) in both rat and human models. The effective concentration (EC50) for this compound binding to human AR is approximately 20 μM, while it shows similar antagonistic activity in vivo, affecting testosterone-dependent tissue weights in animal models .
Table 1: this compound's Binding Affinity and Effects
Parameter | Value |
---|---|
Human AR EC50 | 20 μM |
Rat AR EC50 | 100-300 μM |
In vivo dosage (rat model) | 100 mg/kg/day |
Duration of treatment | 7 days |
Toxicological Effects
Research indicates that this compound has significant toxicological effects on various organisms, particularly affecting male reproductive functions. In a study involving gestational exposure in rats, this compound was administered at doses ranging from 50 to 200 mg/kg. Results showed a notable reduction in anogenital distance (AGD) and damage to Leydig cells by gestational day 20, indicating disrupted reproductive development .
Table 2: Reproductive Toxicity Findings
Dose (mg/kg) | AGD Reduction (%) | Leydig Cell Damage |
---|---|---|
0 | - | None |
50 | Not significant | Mild |
100 | 17.7 | Moderate |
150 | - | Severe |
200 | 24.6 | Severe |
Environmental Impact
This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that it can inhibit microbial growth and disrupt soil communities, particularly affecting the genus Variovorax, which plays a role in biodegradation . Additionally, this compound has been detected in surface waters, posing risks to aquatic life.
In a study on brown trout exposed to varying concentrations of this compound (1.7 to 225.9 μg/L), researchers observed a significant decrease in hepatic cholesterol levels and alterations in gene expression related to cholesterol biosynthesis and stress responses . This highlights the potential for this compound to disrupt metabolic processes in aquatic organisms.
Table 3: Aquatic Toxicity Data
Concentration (μg/L) | Cholesterol Level Change | Gene Expression Alterations |
---|---|---|
1.7 | Not significant | Minimal |
15.3 | Moderate decrease | Increased stress response genes |
225.9 | Significant decrease | Upregulation of chaperone genes |
Q & A
Basic Research Questions
Q. 1.1. How does linuron disrupt androgen receptor signaling in mammalian models?
This compound acts as a competitive antagonist of androgen receptors (AR), inhibiting dihydrotestosterone (DHT)-induced transcriptional activity. In vitro binding assays reveal a dissociation constant () of M, indicating weaker potency compared to flutamide (a known antiandrogen). In vivo, gestational exposure in rats (50–200 mg/kg/day) reduces testicular enzymes critical for testosterone synthesis (e.g., P450scc, 3β-HSD) and causes dose-dependent hypoplasia in reproductive organs . Methodologically, AR binding assays using radiolabeled testosterone and transcriptional reporter cell lines are key for quantifying antagonism.
Q. 1.2. What are the primary metabolic pathways of this compound in soil microbial communities?
This compound degradation in soil involves hydrolysis to 3,4-dichloroaniline (3,4-DCA) and subsequent mineralization. The libA gene in Variovorax spp. encodes a hydrolase critical for initial cleavage. Synergistic microbial consortia (e.g., Delftia acidovorans, Hyphomicrobium sulfonivorans) further degrade intermediates like N,O-dimethylhydroxylamine. Methodologies include -radiolabeling to track mineralization rates and qPCR to quantify libA abundance during field trials .
Q. 1.3. What experimental designs are optimal for assessing this compound's developmental toxicity in rodent models?
Key design elements include:
- Dose selection : Linear progression (e.g., 0, 50, 100, 150, 200 mg/kg/day) to capture dose-response relationships.
- Exposure window : Gestational days (GD) 12–21 in rats to target critical androgen-dependent developmental phases.
- Endpoints : Anogenital distance, serum testosterone levels, histopathology of Leydig cells, and qPCR analysis of steroidogenic enzymes (e.g., Cyp11a1, Hsd3b) .
Advanced Research Questions
Q. 2.1. How can researchers reconcile discrepancies between industry-reported and independent NOAEL values for this compound?
Independent studies report antiandrogenic effects at doses below regulatory NOAELs (e.g., 150 µg/L in fish reduces spiggin protein, critical for testosterone synthesis). To address discrepancies:
- Data harmonization : Compare endpoints across studies (e.g., receptor binding vs. tumor incidence).
- Mechanistic validation : Use in vitro AR antagonism assays and transcriptomics to confirm low-dose effects.
- Regulatory critique : Highlight gaps in industry studies, such as insufficient testing of chronic immunotoxicity .
Q. 2.2. What methodological approaches effectively quantify this compound-induced inhibition of cholesterol biosynthesis in non-mammalian species?
In brown trout, RNA-seq reveals downregulation of cholesterol biosynthesis genes (e.g., Hmgcr, Sqle) after 4-day exposure to 225.9 µg/L this compound. Complementary methods include:
- Hepatic cholesterol quantification : Enzymatic assays or GC-MS.
- Pathway analysis : Gene set enrichment analysis (GSEA) for steroidogenesis-related pathways.
- Dose-response modeling : Correlate cholesterol depletion with antiandrogenic endpoints .
Q. 2.3. What are the synergistic interactions in microbial consortia during this compound degradation?
Variovorax sp. WDL1 degrades this compound to 3,4-DCA, while Delftia acidovorans and Comamonas testosteroni mineralize the intermediate. Synergy is quantified via:
- Co-culture assays : Measure degradation rates in monocultures vs. consortia.
- Metabolite profiling : LC-MS to track 3,4-DCA accumulation.
- Functional genomics : Metatranscriptomics to identify upregulated degradation pathways in consortia .
Methodological and Analytical Questions
Q. 3.1. How do abiotic factors influence the adsorption efficiency of this compound in aquatic systems?
Acid-treated bentonite (1.00 M HSO) shows 41.5% removal efficiency (batch) and 77.6% (column) for this compound at 4.97 mg/dm. Key factors:
- pH : Optimal adsorption at acidic conditions (pH 3–5).
- Sorbent modification : Acid activation increases surface area and cation exchange capacity.
- Column design : Flow rate and bed depth impact contact time and adsorption kinetics .
Q. 3.2. What molecular techniques validate this compound's impact on Leydig cell ultrastructure and function?
- Immunohistochemistry (IHC) : Staining for P450scc and 3β-HSD in testicular sections.
- Transmission electron microscopy (TEM) : Visualize Leydig cell mitochondrial damage.
- qPCR : Quantify mRNA levels of steroidogenic enzymes (e.g., Star, Cyp17a1) .
Q. 3.3. What statistical models address non-monotonic dose responses in this compound toxicity studies?
- Biphasic models : Use Hill equations with variable slope factors.
- Benchmark dose (BMD) modeling : Identify lower confidence limits for adverse effects.
- Multivariate regression : Account for confounding variables (e.g., LH hormone levels) .
Q. Ecotoxicology and Field Studies
Q. 4.1. How do field-based ecotoxicological assessments of this compound account for chronic phytotoxicity risks?
Chronic exposure (11 weeks) at 0.5–5 µg/L reduces macrophyte photosynthesis by 50%, exceeding acute risk thresholds. Methods include:
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMBINCVNINCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Record name | LINURON | |
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Record name | LINURON | |
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DSSTOX Substance ID |
DTXSID2024163 | |
Record name | Linuron | |
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Molecular Weight |
249.09 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | LINURON | |
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Record name | Linuron | |
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Solubility |
PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml: | |
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Density |
1.49 @ 20 °C | |
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Vapor Pressure |
0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002 | |
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Mechanism of Action |
Inhibits photosynthesis. | |
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Color/Form |
White crystalline solid, Colorless crystals, Fine flakes or coarse powder | |
CAS No. |
330-55-2 | |
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Melting Point |
93-94 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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